molecular formula C5H4O3 B1617268 2H-Pyran-2,6(3H)-dione CAS No. 5926-95-4

2H-Pyran-2,6(3H)-dione

Cat. No. B1617268
CAS RN: 5926-95-4
M. Wt: 112.08 g/mol
InChI Key: SYIUWAVTBADRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran-2,6(3H)-dione, also known as Glutaconic anhydride, is a pyranone . It has a molecular formula of C5H4O3, an average mass of 112.084 Da, and a monoisotopic mass of 112.016045 Da .


Molecular Structure Analysis

The molecular structure of 2H-Pyran-2,6(3H)-dione consists of 5 carbon atoms, 4 hydrogen atoms, and 3 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2H-Pyran-2,6(3H)-dione has a density of 1.3±0.1 g/cm3, a boiling point of 250.3±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.8±3.0 kJ/mol, a flash point of 121.8±18.7 °C, and an index of refraction of 1.497 . It has 3 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .

Safety and Hazards

The safety data sheet for 2H-Pyran-2,6(3H)-dione indicates that it is harmful if swallowed (H302), causes serious eye damage (H318), causes skin irritation (H315), and may cause respiratory irritation (H335) .

Mechanism of Action

Target of Action

It’s known that this compound can react with a variety of reagents, leading to the formation of different derivatives .

Mode of Action

The mode of action of 2H-Pyran-2,6(3H)-dione involves its reaction with various reagents. For instance, 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one condensed with N,N-dimethylformamide dimethyl acetal yields the enaminone. This enaminone then reacts with different reagents to afford pyridine derivatives, benzofuranoylpyranes, pyranylpyranes, pyranylpyrazole, and pyranylisoxazole .

properties

IUPAC Name

3H-pyran-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3/c6-4-2-1-3-5(7)8-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIUWAVTBADRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341605
Record name 2H-Pyran-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5926-95-4
Record name 2H-Pyran-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dihydro-2H-pyran-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyran-2,6(3H)-dione
Reactant of Route 2
2H-Pyran-2,6(3H)-dione
Reactant of Route 3
2H-Pyran-2,6(3H)-dione
Reactant of Route 4
Reactant of Route 4
2H-Pyran-2,6(3H)-dione
Reactant of Route 5
2H-Pyran-2,6(3H)-dione
Reactant of Route 6
2H-Pyran-2,6(3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.